4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide

Medicinal Chemistry GPCR Ligand Design Serotonin Receptor

Procure this oxane-bearing 4-arylpiperazine-ethyl carboxamide to complete a heteroaryl terminus matrix for 5-HT1A, D4.2, and α2A receptor profiling. It serves as the structurally distinct oxane comparator—distinct polarity and H-bonding character vs. quinoxaline/quinoline congeners—enabling systematic SAR studies. The unsubstituted distal phenyl ring provides a tractable vector for 3-CF3, halogen, or methoxy substitution to modulate affinity and selectivity. Deploy as a pharmacologically uncharacterized reference matched to class-level SAR, or as an HPLC/logD/solubility method development standard for oxane-containing piperazine carboxamides.

Molecular Formula C24H31N3O2
Molecular Weight 393.531
CAS No. 1049445-33-1
Cat. No. B2519507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide
CAS1049445-33-1
Molecular FormulaC24H31N3O2
Molecular Weight393.531
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C24H31N3O2/c28-23(24(11-19-29-20-12-24)21-7-3-1-4-8-21)25-13-14-26-15-17-27(18-16-26)22-9-5-2-6-10-22/h1-10H,11-20H2,(H,25,28)
InChIKeyCXTHSYUMSUHERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide (CAS 1049445-33-1): Procurement-Relevant Structural and Pharmacological Context


4-Phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide (CAS 1049445-33-1, molecular formula C₂₄H₃₁N₃O₂, molecular weight 393.53 g/mol) is a synthetic small molecule belonging to the 4-arylpiperazine-ethyl carboxamide class [1]. Structurally, it combines a 4-phenylpiperazine moiety with an oxane (tetrahydropyran) ring via an ethyl linker terminating in a carboxamide bond. Compounds in this chemical series have been studied primarily for their interactions with aminergic G-protein-coupled receptors (GPCRs), notably serotonin 5-HT₁A and dopamine D₄.₂ receptors, as well as α₂A-adrenoceptors [1]. The oxane-4-carboxamide terminus represents a less common heteroaryl carboxamide motif within this class, distinguishing it from more extensively characterized quinoxaline- or quinoline-based analogs [1].

Why Generic Substitution Is Not Supported for 4-Phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide Without Direct Comparative Data


Within the 4-arylpiperazine-ethyl carboxamide series, even subtle modifications to the heteroaryl carboxamide terminus produce marked shifts in receptor affinity and selectivity profiles [1]. The oxane-4-carboxamide group in this compound differs from the quinoxaline, quinoline, and other heteroaryl termini for which quantitative binding data are available, and no head-to-head pharmacological comparison has been published for this specific substitution [1]. Consequently, a procurement decision to substitute this compound with a structurally related analog—such as a quinoxaline-2-carboxamide or a 3-CF₃-phenyl-bearing congener—cannot be justified on the basis of existing evidence and may result in an uncharacterized change in target engagement.

Quantitative Evidence Guide for 4-Phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide: Comparator-Based Differentiation


Structural Differentiation: Oxane-4-Carboxamide vs. Quinoxaline-2-Carboxamide Terminus in 4-Arylpiperazine-Ethyl Carboxamides

The target compound incorporates an oxane-4-carboxamide heteroaryl terminus, whereas the most extensively characterized members of this chemical class bear a quinoxaline-2-carboxamide group. In the published series, the quinoxaline-containing analog demonstrated preferential 5-HT₁A versus D₄.₂ receptor selectivity [1]. The oxane-4-carboxamide variant has not been evaluated in the same radioligand binding panel; therefore, no quantitative affinity (Kᵢ) or selectivity ratio can be reported for this compound. The structural divergence is predicted to alter hydrogen-bonding capacity, steric bulk, and lipophilicity at the terminus, all of which are critical determinants of receptor subtype engagement in this scaffold [1].

Medicinal Chemistry GPCR Ligand Design Serotonin Receptor

Linker-Length Consideration: Ethyl vs. Propyl Spacer in 4-Phenylpiperazine-Oxane-Carboxamide Analogs

The target compound contains an ethyl linker between the piperazine nitrogen and the carboxamide. A commercially available analog, 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide, differs by a single methylene unit in the spacer. Published SAR studies on 4-arylpiperazine-ethyl carboxamides demonstrate that the ethylene spacer is the preferred linker length for balanced 5-HT₁A/D₄.₂ affinity, and that extension to propyl can shift the conformational ensemble and alter receptor-binding kinetics [1]. No direct head-to-head pharmacological comparison between the ethyl and propyl oxane-4-carboxamide congeners has been published.

Structure-Activity Relationship Linker Optimization Dopamine Receptor

Distal Phenyl Ring Substitution: Unsubstituted vs. 3-CF₃-Phenyl in 4-Arylpiperazine-Ethyl Carboxamides

The target compound bears an unsubstituted distal phenyl ring on the piperazine. Published data on the 4-arylpiperazine-ethyl carboxamide series indicate that introduction of a 3-CF₃ substituent on this distal phenyl ring is the most effective modification for enhancing both affinity and selectivity for 5-HT₁A over D₄.₂ receptors [1]. The unsubstituted phenyl variant represents the baseline scaffold from which these improvements were derived. No direct, side-by-side Kᵢ comparison between the oxane-4-carboxamide unsubstituted-phenyl compound and its hypothetical 3-CF₃-phenyl congener has been reported.

Bioisosterism 5-HT₁A Selectivity Fluorinated Ligands

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity of the Oxane-4-Carboxamide Moiety

The oxane (tetrahydropyran) ring introduces an ether oxygen into the heteroaryl terminus, which is absent in the more common quinoxaline- and quinoline-based analogs. Based on calculated properties (molecular formula C₂₄H₃₁N₃O₂, MW 393.53), this compound is predicted to have a topological polar surface area and hydrogen-bond acceptor count that differ from the aromatic nitrogen heterocycle analogs, potentially affecting aqueous solubility, passive membrane permeability, and off-target binding profiles. No experimentally measured logP, logD, solubility, or permeability data have been published for this specific compound.

Computational Chemistry Drug-Likeness Physicochemical Properties

Best-Fit Research and Industrial Application Scenarios for 4-Phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide


Chemical Probe for Profiling Oxane-Containing GPCR Ligands Where Heteroaryl Terminus Identity Is the Experimental Variable

In structure–activity relationship (SAR) campaigns exploring the impact of the heteroaryl carboxamide terminus on 5-HT₁A, D₄.₂, and α₂A receptor engagement, this compound serves as the oxane-bearing member of a matrix of terminal variations. Its procurement enables systematic comparison against quinoxaline-, quinoline-, and pyridine-terminated analogs, provided that all compounds are evaluated in the same assay panel [1].

Baseline Scaffold for Synthetic Elaboration in Dopamine or Serotonin Receptor Ligand Optimization Programs

The unsubstituted distal phenyl ring on the piperazine offers a tractable vector for introducing substituents (e.g., 3-CF₃, halogen, methoxy) known to modulate affinity and selectivity in this chemotype. Researchers initiating a medicinal chemistry optimization program may procure this compound as the parent scaffold for derivatization, drawing on class-level SAR guidance that 3-CF₃ substitution markedly enhances 5-HT₁A selectivity [1].

Negative Control or Comparator in Pharmacological Studies Employing Structurally Related but Pharmacologically Annotated Ligands

Given the absence of published receptor-binding data for this compound, it may be deployed as a structurally matched but pharmacologically uncharacterized comparator in studies where the experimental question concerns the contribution of the heteroaryl terminus to biological activity, provided that its inactivity or distinct activity profile is empirically confirmed in the experimental system.

Physicochemical Reference Standard for Chromatographic or Solubility Method Development Within the 4-Arylpiperazine Carboxamide Series

The distinct polarity and hydrogen-bonding character introduced by the oxane ring make this compound a suitable reference for developing HPLC methods, logD determination protocols, or solubility assays tailored to oxane-containing piperazine carboxamides, where the chromatographic behavior is expected to differ from all-aromatic heterocycle analogs [1].

Quote Request

Request a Quote for 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.